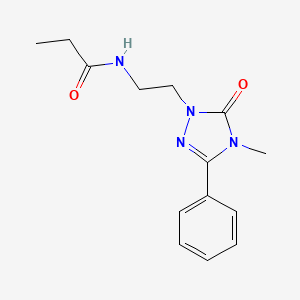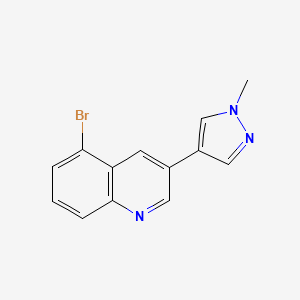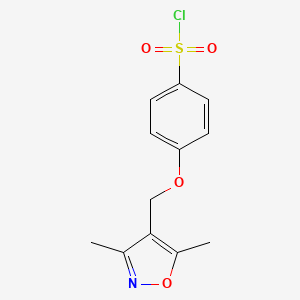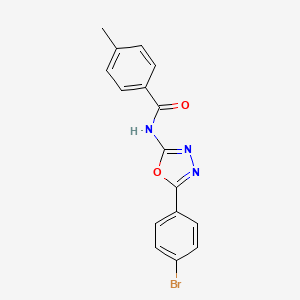
N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H21N3O2S2 and its molecular weight is 411.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds structurally similar to N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, involves palladium-catalyzed Buchwald–Hartwig coupling reactions. These compounds are synthesized under optimized conditions, highlighting the versatility and chemical reactivity of the quinazoline core in generating a variety of biologically relevant derivatives (Nowak et al., 2015).
Potential Biological Activities
Anticancer Activity : Some derivatives have shown significant anticancer activity, emphasizing the therapeutic potential of quinazoline derivatives in oncology research. The study by Nowak et al. (2015) on substituted benzoquinazolinones demonstrates the synthesis of derivatives with potential cytotoxicity against cancer cell lines, indicating the importance of these compounds in developing anticancer therapies.
Antiviral and Antimicrobial Applications : Compounds with the quinazoline backbone have been investigated for their antiviral and antimicrobial properties. Novel synthetic pathways to create these derivatives enable the exploration of their biological activities against a range of pathogens, suggesting a broad spectrum of potential therapeutic applications.
Enzyme Inhibition : The structural characteristics of quinazoline derivatives make them suitable candidates for designing enzyme inhibitors. Their synthesis and evaluation against various biological targets provide a foundation for developing new drugs with improved efficacy and selectivity for specific enzymes related to disease states.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 2-benzylsulfanyl ethylamine with 4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid, followed by the addition of a carboxamide group to the resulting intermediate.", "Starting Materials": [ "2-benzylsulfanyl ethylamine", "4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Dissolve 2-benzylsulfanyl ethylamine and 4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid in DMF.", "Step 2: Add DCC and NHS to the reaction mixture and stir for several hours at room temperature to activate the carboxylic acid group.", "Step 3: After activation, the resulting intermediate is formed by the condensation of 2-benzylsulfanyl ethylamine with the activated carboxylic acid group of the quinazoline derivative.", "Step 4: Add a solution of carboxamide in DMF to the intermediate and stir for several hours at room temperature to form the final product.", "Step 5: Isolate the product by filtration and wash with chloroform, ethyl acetate, and methanol.", "Step 6: Recrystallize the product from a mixture of methanol and diethyl ether.", "Step 7: Purify the product by washing with sodium bicarbonate solution and drying in a vacuum oven." ] } | |
CAS-Nummer |
421590-88-7 |
Molekularformel |
C21H21N3O2S2 |
Molekulargewicht |
411.54 |
IUPAC-Name |
N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H21N3O2S2/c1-2-11-24-20(26)17-9-8-16(13-18(17)23-21(24)27)19(25)22-10-12-28-14-15-6-4-3-5-7-15/h2-9,13H,1,10-12,14H2,(H,22,25)(H,23,27) |
InChI-Schlüssel |
QIHDROZZLFYNTD-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-Fluorophenyl)methyl]triazole](/img/structure/B2535940.png)




![2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2535949.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2535950.png)
![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535952.png)

![8-(3,4-Dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535954.png)
![3-[1-(2-Methylpropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535955.png)